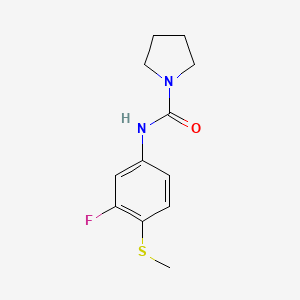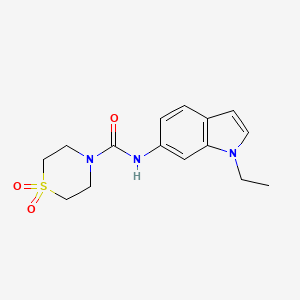
N-(1-ethylindol-6-yl)-1,1-dioxo-1,4-thiazinane-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-ethylindol-6-yl)-1,1-dioxo-1,4-thiazinane-4-carboxamide, also known as ET-743 or trabectedin, is a synthetic compound that was first isolated from the marine tunicate Ecteinascidia turbinata. Trabectedin has been approved by the US Food and Drug Administration (FDA) for the treatment of soft tissue sarcoma and ovarian cancer.
作用机制
Trabectedin binds to the minor groove of DNA and induces a conformational change that prevents the binding of transcription factors and RNA polymerase. This results in the inhibition of transcription and ultimately leads to cell death. Trabectedin also has immunomodulatory effects that enhance the immune response against cancer cells.
Biochemical and Physiological Effects:
Trabectedin has been shown to have a number of biochemical and physiological effects. It has been shown to induce DNA damage and activate the DNA damage response pathway. Trabectedin also induces apoptosis and inhibits angiogenesis. In addition, it has been shown to modulate the immune response by increasing the expression of cytokines and chemokines.
实验室实验的优点和局限性
Trabectedin has several advantages for lab experiments. It has a unique mechanism of action that makes it a promising anti-cancer drug. It has also been shown to have low toxicity and good tolerability in clinical trials. However, trabectedin is a complex molecule that requires a multi-step synthesis process, which can be challenging for researchers. In addition, its high cost may limit its use in some experiments.
未来方向
There are several future directions for research on trabectedin. One area of research is the development of new formulations of trabectedin that can improve its pharmacokinetics and enhance its efficacy. Another area of research is the identification of biomarkers that can predict response to trabectedin. In addition, there is a need for more preclinical and clinical studies to investigate the potential of trabectedin for the treatment of other cancers. Finally, there is a need for more research on the mechanism of action of trabectedin and its interactions with other anti-cancer drugs.
Conclusion:
Trabectedin is a promising anti-cancer drug that has shown efficacy against a variety of solid tumors. It has a unique mechanism of action that involves binding to the minor groove of DNA and inhibiting transcription. Trabectedin has several advantages for lab experiments, but its complex synthesis process and high cost may limit its use. There are several future directions for research on trabectedin, including the development of new formulations, identification of biomarkers, and investigation of its potential for the treatment of other cancers.
合成方法
Trabectedin is a complex molecule that requires a multi-step synthesis process. The synthesis of trabectedin involves the reaction of 1-ethylindole-6-carboxaldehyde with thioacetic acid to form the corresponding thiazolidine. This intermediate is then reacted with isocyanate to form the thiazinane ring. The final step involves the reaction of the thiazinane with chloroformate to form the carbamate.
科学研究应用
Trabectedin is a promising anti-cancer drug that has shown efficacy against a variety of solid tumors. It has been approved for the treatment of soft tissue sarcoma and ovarian cancer, but it is also being investigated for the treatment of other cancers, such as lung cancer, breast cancer, and prostate cancer. Trabectedin has been shown to have a unique mechanism of action that involves binding to the minor groove of DNA and inhibiting transcription.
属性
IUPAC Name |
N-(1-ethylindol-6-yl)-1,1-dioxo-1,4-thiazinane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-2-17-6-5-12-3-4-13(11-14(12)17)16-15(19)18-7-9-22(20,21)10-8-18/h3-6,11H,2,7-10H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUCPQCHVOJBGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C=C(C=C2)NC(=O)N3CCS(=O)(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethylindol-6-yl)-1,1-dioxo-1,4-thiazinane-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-3-(thian-4-yl)urea](/img/structure/B7586609.png)
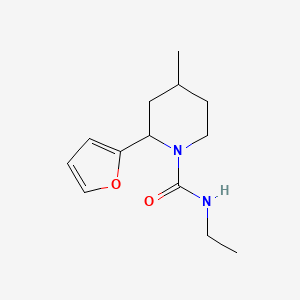
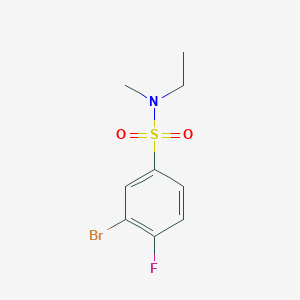
![N-[1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrazol-4-yl]-2,2-dimethylpropanamide](/img/structure/B7586631.png)
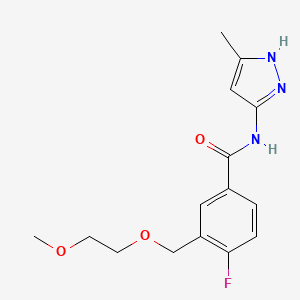
![N-(1-methylsulfanylpropan-2-yl)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-1-carboxamide](/img/structure/B7586648.png)
![1-[1-Oxo-1-(1,4-thiazepan-4-yl)butan-2-yl]pyrrolidin-2-one](/img/structure/B7586657.png)

![4-(cyclopropylmethoxy)-N-[2-methyl-1-(3-methylpyridin-2-yl)propyl]piperidine-1-carboxamide](/img/structure/B7586665.png)
![N-[1-(2-methylpropyl)pyrazol-4-yl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide](/img/structure/B7586667.png)
![N-[2-(6-methylpyridin-3-yl)ethyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7586673.png)
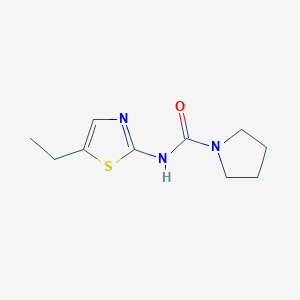
![N-methylspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxamide](/img/structure/B7586699.png)
